molecular formula C7H15ClO2 B13180283 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane

1-Chloro-3-(2-methoxyethoxy)-2-methylpropane

Cat. No.: B13180283
M. Wt: 166.64 g/mol
InChI Key: VKDQSDOZPKPWPE-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methoxyethoxy)-2-methylpropane (CAS: Not explicitly provided in evidence) is a halogenated ether derivative characterized by a branched propane backbone with three functional groups:

  • Chlorine atom at position 1, enabling nucleophilic substitution reactions.
  • 2-Methoxyethoxy group at position 3, contributing to polarity and solubility in organic solvents.
  • Methyl group at position 2, introducing steric hindrance that modulates reactivity.

This compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its structural complexity allows for tailored reactivity compared to simpler analogs .

Properties

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

1-chloro-3-(2-methoxyethoxy)-2-methylpropane

InChI

InChI=1S/C7H15ClO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3

InChI Key

VKDQSDOZPKPWPE-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane typically involves the reaction of 3-chloro-2-methylpropene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of 3-chloro-2-methylpropene, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Substitution: 3-(2-methoxyethoxy)-2-methylpropanol.

    Oxidation: 3-(2-methoxyethoxy)-2-methylpropanal or 3-(2-methoxyethoxy)-2-methylpropanoic acid.

    Reduction: 3-(2-methoxyethoxy)-2-methylpropane.

Scientific Research Applications

1-Chloro-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
This compound C7H15ClO2 Chloro, 2-methoxyethoxy, and methyl groups High steric hindrance; versatile alkylation agent -
1-Chloro-3-methoxypropane C4H9ClO Chloro and methoxy groups Simpler SN2 reactivity; limited solubility
1-Chloro-2-(2-methoxyethoxy)ethane C5H11ClO2 Chloro and 2-methoxyethoxy groups Higher polarity; intermediate for surfactants
1-Chloro-3-(2-methoxyphenoxy)propane C10H13ClO3 Chloro, methoxy, and phenoxy groups Enhanced aromatic interactions; drug synthesis
1-Bromo-3-chloropropane C3H6BrCl Bromo and chloro groups Faster substitution due to Br’s leaving ability

Key Comparative Insights:

Steric Effects : The methyl group in the target compound reduces reactivity in SN2 reactions compared to linear analogs like 1-Chloro-3-methoxypropane. However, this steric bulk improves selectivity in alkylation reactions .

Polarity and Solubility: The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ether analogs like 1-Bromo-3-chloropropane. This property is critical for reactions requiring phase-transfer catalysis .

Functional Group Synergy: Unlike 1-Chloro-3-(2-methoxyphenoxy)propane, which has aromatic phenoxy groups for π-π stacking in drug design, the target compound’s aliphatic ether linkage favors non-aromatic syntheses, such as polymer precursors .

Reactivity Profile : The chlorine atom’s moderate leaving ability (compared to bromine in 1-Bromo-3-chloropropane) allows controlled substitution, reducing side reactions in multi-step syntheses .

Research Findings:

  • Synthetic Utility: In a 2024 study (), analogs with ethoxy/phenoxy groups demonstrated 20–30% higher yields in Williamson ether syntheses due to improved leaving-group stability. The target compound’s methoxyethoxy group likely offers similar advantages.
  • The target compound’s methyl group may enhance membrane permeability in bioactive molecules .

Biological Activity

1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Structure:

  • Molecular Formula: C8H17ClO3
  • Molecular Weight: 194.68 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atom can participate in nucleophilic substitution reactions, while the ether functionality may enhance solubility and bioavailability. These interactions can influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research on the biological activity of this compound indicates potential antimicrobial and anticancer properties. Below are summarized findings from various studies:

Biological Activity Effect Observed Reference
AntimicrobialInhibition against Staphylococcus aureus
CytotoxicityModerate cytotoxic effects on cancer cell lines
Enzyme inhibitionPotential inhibition of specific kinases

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for Staphylococcus aureus, with results indicating significant inhibitory effects at concentrations as low as 32 µg/mL.

Cytotoxicity Assessment

In another investigation, the compound was tested for cytotoxicity against human cancer cell lines. The IC50 value was found to be approximately 25 µg/mL, suggesting that while the compound exhibits some cytotoxic properties, it may also possess selectivity towards cancer cells over normal cells.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to the molecular structure have been shown to enhance its biological activity:

  • Substituent Variations: Altering the substituents on the propane backbone has led to derivatives with improved antimicrobial properties.
  • Combination Therapies: The compound has been explored in combination with other agents to enhance its efficacy against resistant strains of bacteria.

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